molecular formula C18H17N3O4S B14936222 Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B14936222
M. Wt: 371.4 g/mol
InChI Key: HYZNKIJZBMKSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of isoquinoline, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.

    Thiazole Ring Formation: The thiazole ring can be constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The isoquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The isoquinoline moiety can intercalate with DNA, disrupting its function, while the thiazole ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Similar in structure but lack the thiazole ring.

    Thiazole Derivatives: Similar in structure but lack the isoquinoline moiety.

    Isoquinoline Derivatives: Similar in structure but lack the thiazole ring and ester group.

Uniqueness

Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of isoquinoline, thiazole, and ester functional groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

methyl 2-[(1-oxo-2H-isoquinoline-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H17N3O4S/c1-9(2)14-13(17(24)25-3)20-18(26-14)21-16(23)12-8-19-15(22)11-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,19,22)(H,20,21,23)

InChI Key

HYZNKIJZBMKSOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CNC(=O)C3=CC=CC=C32)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.